Pitavastatin-d5 Lactone
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Overview
Description
Pitavastatin-d5 Lactone is a deuterated form of Pitavastatin Lactone, a derivative of Pitavastatin, which is a member of the statin class of medications. Statins are widely used to lower lipid levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This compound is primarily used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pitavastatin-d5 Lactone involves multiple steps, starting from the appropriate deuterated precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Pitavastatin-d5 Lactone undergoes various chemical reactions, including:
Oxidation: Conversion to its corresponding acid form.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, which are used for further studies and applications .
Scientific Research Applications
Pitavastatin-d5 Lactone is extensively used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Pitavastatin and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and interactions of Pitavastatin in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Pitavastatin.
Mechanism of Action
Pitavastatin-d5 Lactone exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of mevalonic acid, a precursor of cholesterol, resulting in lower levels of low-density lipoprotein (LDL) cholesterol. The molecular targets and pathways involved include the upregulation of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Pitavastatin-d5 Lactone is compared with other statins such as:
- Atorvastatin
- Simvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. Unlike other statins, Pitavastatin is not extensively metabolized by the cytochrome P450 system, reducing the potential for drug-drug interactions .
Properties
Molecular Formula |
C25H22FNO3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1/i5D2,6D2,16D |
InChI Key |
XJVKVAFYQRWVAJ-RNMTVWSWSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)([2H])[2H])[2H] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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